

In-Depth Technical Guide: 4-Chloro-5-methoxypyrimidin-2-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

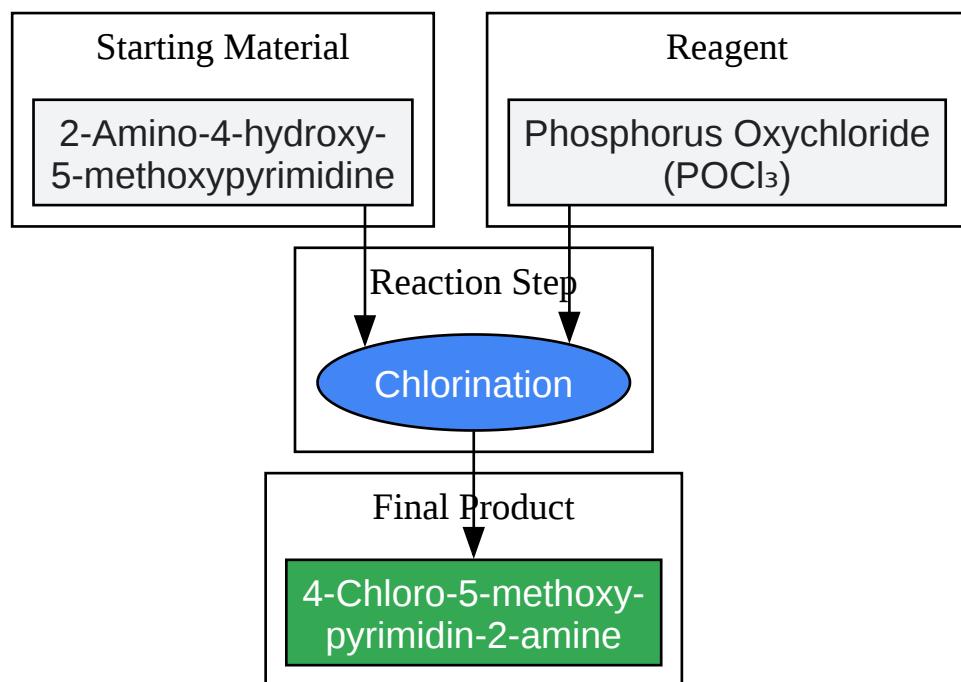
Compound Name: 4-Chloro-5-methoxypyrimidin-2-amine

Cat. No.: B1342391

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **4-Chloro-5-methoxypyrimidin-2-amine**. It also explores the broader biological context of the 2-aminopyrimidine scaffold, for which this compound is a representative, and includes a representative synthesis protocol for a structurally related compound due to the absence of a detailed published procedure for the title compound.


Core Compound Data

All available quantitative data for **4-Chloro-5-methoxypyrimidin-2-amine** is summarized in the table below for ease of reference and comparison.

Property	Value	Source(s)
Molecular Weight	159.57 g/mol	[1] [2] [3]
Molecular Formula	C ₅ H ₆ ClN ₃ O	[1] [2]
CAS Number	4763-36-4	[2] [4] [5] [6]
Melting Point	146-148 °C	[1]
Boiling Point	345.3±45.0 °C at 760 mmHg	[2]
Density	1.398±0.06 g/cm ³	[2]

Synthesis and Handling

While a specific, peer-reviewed experimental protocol for the synthesis of **4-Chloro-5-methoxypyrimidin-2-amine** is not readily available in the surveyed literature, a plausible synthetic route can be inferred from established methods for analogous pyrimidine derivatives. The chlorination of a 2-amino-4-hydroxypyrimidine precursor is a common strategy.

[Click to download full resolution via product page](#)

Caption: Plausible synthetic workflow for **4-Chloro-5-methoxypyrimidin-2-amine**.

Representative Experimental Protocol: Synthesis of 2-Amino-4-chloropyrimidine

The following is a representative protocol for the synthesis of the related compound, 2-Amino-4-chloropyrimidine, from isocytosine. This procedure illustrates a common chlorination technique in pyrimidine chemistry.

Disclaimer: This protocol is for a different, though structurally related, compound and should be adapted and optimized by qualified personnel for the synthesis of **4-Chloro-5-methoxypyrimidin-2-amine**.

Procedure:

- In a suitable reaction vessel, charge phosphorus oxychloride and isocytosine.
- Stir the mixture and heat to 80°C, maintaining this temperature for 1 hour.[7]
- Increase the temperature to 120°C and reflux for 3 hours. During the reaction, absorb the tail gas with water.[7]
- After the reflux period, distill the excess phosphorus oxychloride from the reaction liquid.[7]
- Carefully add the remaining reaction liquid dropwise into ice water, ensuring the temperature does not exceed 40°C.[7]
- The aqueous solution is then typically extracted with an organic solvent such as dichloromethane.[7]
- The organic phases are combined, can be treated with activated carbon for decolorization, and then filtered.[7]
- The solvent is removed under reduced pressure, and the resulting crude product can be purified by crystallization, for instance from ethanol, to yield the final product.[7]

Safety and Handling

Based on the Safety Data Sheet (SDS) for **4-Chloro-5-methoxypyrimidin-2-amine**, the following precautions should be observed:

- Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[1]
- Handling: Avoid breathing dust, mist, gas, or vapors. Use only in a well-ventilated area. Wash skin thoroughly after handling.[1]
- First Aid (Inhalation): Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1]
- First Aid (Skin Contact): Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1]

- First Aid (Eye Contact): Rinse with pure water for at least 15 minutes and consult a doctor.[\[1\]](#)
- First Aid (Ingestion): Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[\[1\]](#)
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Biological Context and Potential Applications of the 2-Aminopyrimidine Scaffold

While specific biological activities for **4-Chloro-5-methoxypyrimidin-2-amine** are not extensively documented, the 2-aminopyrimidine core is a well-established pharmacophore in drug discovery, exhibiting a wide range of biological functions.[\[8\]](#)[\[9\]](#)

Antimicrobial and Anti-Biofilm Activity

The 2-aminopyrimidine scaffold has garnered significant attention for its broad-spectrum antimicrobial properties.[\[8\]](#) Derivatives of 2-aminopyrimidine have demonstrated the ability to modulate the formation of bacterial biofilms, with notable activity against Gram-positive strains.[\[10\]](#)[\[11\]](#) Some compounds in this class have also been shown to suppress the resistance of Methicillin-resistant *Staphylococcus aureus* (MRSA) to conventional antibiotics.[\[10\]](#)

Enzyme Inhibition

2-Aminopyrimidine derivatives have been synthesized and evaluated as inhibitors of various enzymes. For instance, a series of these compounds were assessed for their inhibitory activity against β -glucuronidase, an enzyme implicated in the detoxification of carcinogens.[\[12\]](#) The versatility of the 2-aminopyrimidine structure allows for chemical modifications to enhance efficacy and selectivity against various biological targets.[\[8\]](#)

The diverse biological activities associated with the 2-aminopyrimidine moiety make compounds like **4-Chloro-5-methoxypyrimidin-2-amine** valuable as building blocks in the synthesis of novel therapeutic agents.[\[9\]](#) Their utility spans from developing new antimicrobial drugs to creating probes for studying enzymatic pathways.[\[8\]](#)[\[12\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemicalbook.com [chemicalbook.com]
- 2. 4763-36-4,4-Chloro-5-methoxypyrimidin-2-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技 (上海) 有限公司 [accelachem.com]
- 3. Pyrimidine Derivatives (6) [myskinrecipes.com]
- 4. 4-Chloro-5-methoxypyrimidin-2-amine | 4763-36-4 [chemicalbook.com]
- 5. 4763-36-4|4-Chloro-5-methoxypyrimidin-2-amine| Ambeed [ambeed.com]
- 6. 4763-36-4|4-Chloro-5-methoxypyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 7. Page loading... [guidechem.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β -Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 4-Chloro-5-methoxypyrimidin-2-amine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1342391#4-chloro-5-methoxypyrimidin-2-amine-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com